2,3,4,7,8,9,10,11-Octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(1H)-one 2,3,4,7,8,9,10,11-Octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(1H)-one
Brand Name: Vulcanchem
CAS No.: 56929-67-0
VCID: VC0421002
InChI: InChI=1S/C15H18N2OS/c18-15-13-10-6-3-4-7-11(10)19-14(13)16-12-8-2-1-5-9-17(12)15/h1-9H2
SMILES: C1CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC1
Molecular Formula: C15H18N2OS
Molecular Weight: 274.4g/mol

2,3,4,7,8,9,10,11-Octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(1H)-one

CAS No.: 56929-67-0

Main Products

VCID: VC0421002

Molecular Formula: C15H18N2OS

Molecular Weight: 274.4g/mol

2,3,4,7,8,9,10,11-Octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(1H)-one - 56929-67-0

CAS No. 56929-67-0
Product Name 2,3,4,7,8,9,10,11-Octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(1H)-one
Molecular Formula C15H18N2OS
Molecular Weight 274.4g/mol
IUPAC Name 18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one
Standard InChI InChI=1S/C15H18N2OS/c18-15-13-10-6-3-4-7-11(10)19-14(13)16-12-8-2-1-5-9-17(12)15/h1-9H2
Standard InChIKey NNKREBHGPQQYOG-UHFFFAOYSA-N
SMILES C1CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC1
Canonical SMILES C1CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC1
PubChem Compound 623689
Last Modified Nov 11 2021
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